molecular formula C19H31BN2O4 B2811725 tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate CAS No. 1627580-07-7

tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate

Cat. No.: B2811725
CAS No.: 1627580-07-7
M. Wt: 362.28
InChI Key: YTHSYKPLKRMZIP-UHFFFAOYSA-N
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Description

Tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C19H31BN2O4 and its molecular weight is 362.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of biologically active compounds, such as crizotinib , which suggests that they may interact with biological targets.

Mode of Action

Compounds with similar structures are often used in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. This suggests that the compound may interact with its targets through a similar mechanism.

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the stability and efficacy of many compounds .

Properties

IUPAC Name

tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4/c1-17(2,3)24-16(23)22-12-11-21-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13,21H,11-12H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHSYKPLKRMZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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